molecular formula C12H19ClN2OS B2397834 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride CAS No. 1353965-42-0

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Cat. No.: B2397834
CAS No.: 1353965-42-0
M. Wt: 274.81
InChI Key: OWYNORARYNNZRX-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a thiophene ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.

    Introduction of the Methylamino Group: The methylamino group is introduced via reductive amination, where a suitable amine is reacted with a carbonyl compound in the presence of a reducing agent.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Dimethylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
  • 2-(3-(Ethylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride
  • 2-(3-(Propylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride

Uniqueness

2-(3-(Methylamino)piperidin-1-yl)-1-(thiophen-2-yl)ethanone hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(methylamino)piperidin-1-yl]-1-thiophen-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS.ClH/c1-13-10-4-2-6-14(8-10)9-11(15)12-5-3-7-16-12;/h3,5,7,10,13H,2,4,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYNORARYNNZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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